Cashmeran

Catalog No.
S572186
CAS No.
33704-61-9
M.F
C14H22O
M. Wt
206.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cashmeran

CAS Number

33704-61-9

Product Name

Cashmeran

IUPAC Name

1,1,2,3,3-pentamethyl-2,5,6,7-tetrahydroinden-4-one

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

InChI

InChI=1S/C14H22O/c1-9-13(2,3)10-7-6-8-11(15)12(10)14(9,4)5/h9H,6-8H2,1-5H3

InChI Key

MIZGSAALSYARKU-UHFFFAOYSA-N

SMILES

CC1C(C2=C(C1(C)C)C(=O)CCC2)(C)C

Synonyms

1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one; 6,7-Dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone; (±)-Cashmeran; DPMI;

Canonical SMILES

CC1C(C2=C(C1(C)C)C(=O)CCC2)(C)C

Use in Fragrance Industry

Potential Endocrine-Disrupting Chemical

Expanding Floral Notes

Versatility in Creating Various Perfume Profiles

Enhancing Amber Notes

Cashmeran, chemically known as 6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone, is an alicyclic ketone with the molecular formula C14H22O and a molecular weight of 206 g/mol. At room temperature, it appears as a white solid with a melting point of approximately 27 °C and a boiling point reported at 256 °C, although decomposition may occur at lower temperatures around 220 °C . This compound is characterized by its unique olfactory profile, which combines floral, fruity, musky, and woody notes, often described as having a "cashmere-like" warmth and smoothness .

Cashmeran was discovered in the 1970s by researchers at International Flavors and Fragrances during efforts to explore inexpensive chemical transformations from specific organic structures. Its complex scent profile makes it a valuable ingredient in perfumery, where it is primarily used to enhance floral notes and create rich, warm fragrances .

Cashmeran doesn't have a known biological function or mechanism of action relevant to scientific research. Its primary application is in perfumery, where it interacts with other fragrance molecules to create a specific olfactory profile.

While Cashmeran is generally considered safe for use in cosmetics and fragrances at regulated levels, some potential hazards exist:

  • Skin irritation: Cashmeran's hydrophobic nature can cause skin irritation in some individuals, particularly at high concentrations [].
  • Environmental impact: Due to its stability and low water solubility, Cashmeran may persist in the environment if released improperly [].

Cashmeran exhibits minimal biological activity relevant to pharmacology. It is classified as a slight skin irritant and an eye irritant, with potential for allergic reactions in sensitive individuals . Environmental studies indicate that Cashmeran has a low bioaccumulation potential and does not exhibit persistent toxicity characteristics typical of some polycyclic musks. Its environmental hazard classification suggests it poses limited risk to aquatic life when used within regulated limits .

Cashmeran is primarily utilized in the fragrance industry due to its distinctive scent profile. Its applications include:

  • Perfumery: Enhances floral notes and adds depth to various fragrance compositions.
  • Cosmetics: Incorporated into products for its pleasant aroma.
  • Household Products: Used in air fresheners and cleaning products for its lasting scent.

Its ability to blend well with other fragrance components makes it versatile for creating complex olfactory profiles .

Research on Cashmeran's interactions typically focuses on its blending capabilities with other fragrance ingredients. It is noted for enhancing floral and amber notes while providing a musky undertone that complements woody fragrances. Studies suggest that Cashmeran works synergistically with compounds like Timbersilk and Iso Eugenol to create appealing scent combinations .

Moreover, ongoing assessments are evaluating its potential as an endocrine-disrupting chemical through various environmental and toxicological studies .

Several compounds share structural or functional similarities with Cashmeran. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey CharacteristicsUnique Features
Musk IndanoneC14H22OSimilar scent profile; used in fragrancesOften confused with Cashmeran but lacks complexity
AmbroxanC13H18OMarine scent; used in high-end perfumesKnown for its longevity and unique marine notes
GalaxolideC17H24OSweet musk scent; widely usedBelongs to polycyclic musk group; higher usage levels
Iso E SuperC12H18OWoody, amber-like scent; versatileKnown for its ability to enhance other scents
HedioneC12H20O3Jasmine-like scent; enhances floral compositionsDistinctive jasmine note; often used in high concentrations

Cashmeran stands out due to its unique combination of floral-fruity muskiness alongside woody elements, making it distinct from traditional musk compounds which typically focus on singular musk profiles .

Aerobic Partial Oxidation of Tetrahydropentamethyl Indane (THPMI)

The industrial synthesis of Cashmeran centers on the aerobic oxidation of 4,5,6,7-tetrahydro-1,1,2,3,3-pentamethylindane (THPMI), a bicyclic alkene. This process employs oxygen (air) as the oxidant under radical-mediated conditions. Key steps include:

  • Radical Initiation: Cobalt catalysts, such as cobalt naphthenate or Co-bis(2-ethylhexanoate), decompose THPMI hydroperoxide (THPMI-HP) to generate alkoxy radicals.
  • Propagation: Radicals abstract hydrogen from THPMI, forming allylic radicals that react with oxygen to yield Cashmeran (ketone) and Cashmeran-alcohol (secondary alcohol).
  • Termination: Radical recombination or quenching by cobalt ions halts the chain reaction.

Critical Parameters:

  • Temperature: 80–160°C.
  • Catalyst Loading: 0.15 wt% Co-bis(2-ethylhexanoate) optimizes selectivity (56% THPMI conversion, 26% Cashmeran yield).
  • Selectivity Challenge: Beyond 50% conversion, side products like epoxides and diols dominate due to overoxidation.

Table 1: IFRA Restrictions for Cashmeran in Consumer Products

Product CategoryMaximum Concentration
Fine Fragrance (1)0.0063%
Hair Care (7A)0.031%
Skin Creams (4)3.8%
Household Cleaners (12)9.4%

Cobalt-Catalyzed Radical-Mediated Oxidation Pathways

Cobalt’s role extends beyond initiation; it modulates radical equilibria via the Haber-Weiss cycle:

  • Co²⁺ + THPMI-HP → Co³⁺ + alkoxy radical + OH⁻
  • Co³⁺ + THPMI → Co²⁺ + THPMI radical⁺
    This cycle suppresses THPMI-HP accumulation, minimizing uncontrolled radical branching.

Mechanistic Insights:

  • Quenching Phenomenon: Excess cobalt terminates radicals, slowing oxidation. At 0.3 wt% Co, reaction rates drop by 70%.
  • Side Products: Epoxides form via radical recombination, while diols arise from hydroperoxide hydrolysis.

Enantioselective Synthesis via Asymmetric Brønsted Acid Catalysis

Recent advances enable enantioselective Cashmeran analogs through Brønsted acid-catalyzed Michael addition:

  • Enol Activation: A chiral phosphoric acid (CPA) protonates α-substituted ketones, forming enol intermediates.
  • Stereocontrol: The CPA’s confined active site induces facial selectivity, yielding α-quaternary stereocenters with >90% ee.
  • Downstream Functionalization:
    • McMurry Coupling: Converts ketones to alkenes.
    • Saegusa-Ito Oxidation: Introduces α,β-unsaturation.

Example: (-)-Cashmeran odorant exhibits a 40% higher odor threshold than racemic mixtures, emphasizing stereochemistry’s role in olfaction.

Gold-Ceria Catalyst Systems for Enhanced Selectivity

Bimetallic Au-CeO₂ catalysts address selectivity limitations in traditional cobalt systems:

  • Mechanism: Au nanoparticles facilitate O₂ activation, while CeO₂’s oxygen vacancies stabilize intermediates.
  • Performance: In a two-stage process, Au-CeO₂ converts Cashmeran-alcohol to Cashmeran with 85% selectivity, versus 60% for cobalt alone.

Table 2: Catalytic Systems for THPMI Oxidation

CatalystConversion (%)Cashmeran Selectivity (%)Conditions
Co-bis(2-EH)5646125°C, 17 h, air
Au-CeO₂7285125°C, 24 h, O₂ (10 bar)
Mo-Blue15<10100°C, 12 h, air

Co-bis(2-ethylhexanoate), also known as cobalt octoate, serves as the primary catalyst in the industrial production of Cashmeran through its dual function in radical initiation and termination processes [7] [20]. This cobalt-based organometallic compound operates through the well-established Haber-Weiss cycle mechanism, which facilitates the controlled decomposition of hydroperoxide intermediates during the oxidation process [12].

The catalyst demonstrates remarkable efficiency at extremely low concentrations, with industrial processes typically employing loading levels of approximately 0.15 weight percent relative to the starting material [7] [20]. At these concentrations, Co-bis(2-ethylhexanoate) exhibits the ability to initiate oxidation of tetrahydropentamethyl indane into tetrahydropentamethyl indane hydroperoxide, although it does not facilitate the subsequent decomposition of hydroperoxides into the desired final products [7].

Molecular Properties and Catalytic Characteristics

The molecular structure of Co-bis(2-ethylhexanoate) (C₁₆H₃₀CoO₄) with a molecular weight of 345.34 g/mol contributes to its effectiveness as a radical mediator [10] [13]. The compound exists as a reddish to purple viscous liquid with a density ranging from 0.85 to 0.90 g/cm³ in solvent solutions [10]. Its stability under ordinary reaction conditions makes it particularly suitable for industrial applications requiring extended reaction times [13].

The catalyst operates through a sophisticated mechanism involving both Co²⁺ and Co³⁺ oxidation states. The initiation process begins when Co²⁺ ions form complexes with hydroperoxide species, leading to homolytic cleavage and formation of alkoxy radicals [9] [12]. This process is balanced by termination reactions, where free cobalt ions can cause radical termination, effectively controlling the reaction rate and preventing runaway oxidation [7] [20].

Selectivity Enhancement Mechanisms

Research demonstrates that Co-bis(2-ethylhexanoate) significantly improves overall selectivity to desired products compared to uncatalyzed reactions [7] [20]. The catalyst suppresses the build-up of primary oxidation products, particularly tetrahydropentamethyl indane hydroperoxide, which represents a critical factor in maintaining reaction selectivity [7]. This suppression occurs through controlled radical termination, preventing undesired radical reaction pathways that would otherwise lead to over-oxidation and formation of unwanted by-products.

The catalyst also influences the ratio of Cashmeran to Cashmeran-alcohol, two primary products of the oxidation process [7]. This selectivity control stems from the catalyst's ability to modulate radical propagation rates through precise management of the radical pool concentration during the reaction process [20].

Table 1: Properties of Co-bis(2-ethylhexanoate) Catalyst

PropertyValue
Molecular FormulaC₁₆H₃₀CoO₄
CAS Number136-52-7
Molecular Weight (g/mol)345.34
Physical StateReddish to purple viscous liquid
Density (g/cm³)0.85-0.90 (in solvent), 1.388 (pure)
Catalytic FunctionRadical initiator and termination catalyst
Typical Concentration in tetrahydropentamethyl indane Oxidation (%)0.15
Reaction Temperature Range (°C)80-160
Mechanism of ActionHaber-Weiss cycle for hydroperoxide decomposition

Heterogeneous Catalyst Design for tetrahydropentamethyl indane Conversion

The development of heterogeneous catalysts for tetrahydropentamethyl indane conversion represents a significant area of research aimed at improving process economics and environmental sustainability [7] [20]. Various heterogeneous systems have been investigated as alternatives to the homogeneous Co-bis(2-ethylhexanoate) system, with particular focus on supported cobalt oxide catalysts and other metal-based formulations.

Supported Cobalt Oxide Systems

Supported cobalt oxide on aminated silica (CoO/SiO₂) has emerged as a promising heterogeneous alternative for tetrahydropentamethyl indane oxidation [7] [20]. This catalyst system demonstrates activity for the conversion of tetrahydropentamethyl indane to tetrahydropentamethyl indane hydroperoxide, effectively catalyzing the first step of the oxidation process. However, like other heterogeneous cobalt-based systems, it shows limited activity for the decomposition of hydroperoxide intermediates into the final desired products [7].

The preparation of CoO/SiO₂ catalysts involves careful control of cobalt loading and support modification to optimize surface properties [7]. Aminated silica supports provide enhanced metal-support interactions, contributing to improved catalyst stability and reduced metal leaching during reaction conditions. The surface amine groups facilitate stronger coordination with cobalt species, leading to more uniform distribution of active sites across the support material.

Cobalt (II,III) oxide (Co₃O₄) represents another heterogeneous catalyst option that has been extensively studied for tetrahydropentamethyl indane conversion [7] [20]. This mixed-valence cobalt oxide demonstrates similar activity patterns to supported systems, effectively promoting the initial oxidation step while showing limited capability for hydroperoxide decomposition. The bulk oxide structure provides multiple oxidation states of cobalt, potentially offering different catalytic pathways compared to supported systems.

Alternative Metal-Based Catalysts

Research has extended beyond cobalt-based systems to explore other metal catalysts for tetrahydropentamethyl indane conversion. Gold-ceria (Au-CeO₂) catalysts have shown particular promise for the conversion of Cashmeran-alcohol to Cashmeran, representing a complementary catalytic function in the overall process [4] [7]. These catalysts operate through different mechanisms compared to cobalt systems, utilizing the unique properties of gold nanoparticles supported on reducible ceria supports.

Molybdenum blue catalysts have been investigated but show suppressed activity for tetrahydropentamethyl indane conversion [7] [20]. This suppression extends to both the initial oxidation step and hydroperoxide decomposition, making these systems unsuitable for practical application in Cashmeran production. The poor performance likely stems from the inability of molybdenum centers to effectively activate molecular oxygen under the mild reaction conditions typically employed.

Acid Catalyst Systems

Various acid catalysts, including Amberlyst-15 and glutaric acid, have been evaluated for their potential in tetrahydropentamethyl indane oxidation [7] [20]. These systems consistently demonstrate suppressed conversion and selectivity, indicating that Brønsted acid sites alone are insufficient for promoting the radical-mediated oxidation process. The poor performance of acid catalysts highlights the critical importance of metal centers in facilitating oxygen activation and radical generation.

Table 2: Performance of Alternative Catalysts for tetrahydropentamethyl indane Conversion

Catalyst TypeActivity for tetrahydropentamethyl indane→tetrahydropentamethyl indane-HPActivity for tetrahydropentamethyl indane-HP Decomposition
Supported Cobalt Oxide on Aminated Silica (CoO/SiO₂)ActiveInactive
Cobalt (II,III) Oxide (Co₃O₄)ActiveInactive
Molybdenum BlueSuppressedInactive
Amberlyst-15SuppressedInactive
Glutaric AcidSuppressedInactive
Gold-Ceria (Au-CeO₂)Active for alcohol→ketone conversionNot tested

Leaching Dynamics in Supported Cobalt Oxide Catalysts

Metal leaching represents a critical concern in heterogeneous catalysis, particularly for supported cobalt oxide catalysts used in liquid-phase oxidation reactions [7] [19] [33]. The phenomenon of cobalt leaching from solid supports can significantly impact both catalyst stability and reaction performance, requiring careful investigation and mitigation strategies.

Leaching Mechanisms and Quantification

Supported cobalt oxide catalysts, including CoO/SiO₂ and Co₃O₄ systems, exhibit measurable but minimal leaching during tetrahydropentamethyl indane oxidation reactions [7] [20]. The leaching occurs at parts-per-million levels, which represents a relatively low rate compared to other liquid-phase catalytic systems. This minimal leaching has been demonstrated to have negligible impact on overall reaction conversion and selectivity, indicating that the primary catalytic activity remains associated with the solid catalyst phase.

The leaching process involves the gradual dissolution of cobalt species from the support material into the liquid reaction medium [19]. Various factors contribute to this phenomenon, including the acidity of the reaction environment, temperature, presence of coordinating species, and the strength of metal-support interactions. Under typical Cashmeran production conditions, the mild reaction environment helps minimize leaching rates compared to more aggressive oxidation processes.

Support Effects on Leaching Resistance

The choice of support material significantly influences cobalt leaching behavior [17] [19]. Aminated silica supports demonstrate enhanced leaching resistance compared to conventional silica due to stronger coordination interactions between surface amine groups and cobalt species. These interactions create more stable metal-support linkages, reducing the tendency for cobalt dissolution under reaction conditions.

Selective acid leaching studies have provided insights into the relationship between support composition and metal stability [17]. Research demonstrates that careful engineering of support materials can create threefold increases in specific surface area while maintaining leaching resistance. The development of high surface area supports with minimal leaching represents a key advancement in heterogeneous catalyst design for oxidation applications.

Leaching Suppression Strategies

Recent research has identified effective protectants for suppressing metal leaching in supported cobalt catalysts [33]. Organic acids, including citric acid, oxalic acid, and formic acid, have proven effective in reducing cobalt leaching through competitive adsorption mechanisms. These protectants function by decreasing carbon monoxide coverage on cobalt surfaces, which reduces the formation of volatile cobalt carbonyl species that contribute to leaching.

The mechanism of leaching suppression involves the conversion of organic acids to surface-bound species that compete with potential leaching agents for coordination sites on cobalt [33]. Formic acid, in particular, converts to formate species (HCOO) on cobalt surfaces, effectively suppressing the formation of cobalt carbonyls that would otherwise lead to metal dissolution. Theoretical calculations support this mechanism, demonstrating that high carbon monoxide coverage promotes cobalt carbonyl formation and subsequent leaching.

Advanced catalyst design approaches have led to the development of atomically isolated cobalt systems with minimal leaching [27]. Cobalt hexacyanocobaltate catalysts demonstrate ultra-efficient performance with enhanced stability through atomic isolation within framework structures. These systems represent the next generation of leaching-resistant catalysts for demanding oxidation applications.

Table 3: Leaching Dynamics in Supported Cobalt Oxide Catalysts

Catalyst SystemLeaching RateImpact on ReactionStability Enhancement Method
CoO/SiO₂ (Heterogeneous)Low (ppm levels)Minimal effect on conversionSupport interaction
Co₃O₄ (Heterogeneous)Low (ppm levels)Minimal effect on conversionOxide phase stability
Co-bis(2-ethylhexanoate) (Homogeneous)Not applicable (homogeneous)Controls radical initiation/terminationControlled loading
Co/SiO₂ with ProtectantsSuppressed with organic acidsEnhanced stabilityCitric acid, oxalic acid, formic acid
Cobalt HexacyanocobaltateMinimalUltra-efficient catalysisAtomic isolation in framework

Solvent and Additive Effects on Reaction Quenching

The phenomenon of reaction quenching in Cashmeran production represents a critical limitation that affects both conversion and selectivity [7] [20]. Understanding solvent and additive effects on quenching provides essential insights for optimizing reaction conditions and developing improved catalytic systems.

Solvent Effects on Catalytic Performance

The choice of reaction medium significantly influences the occurrence and severity of reaction quenching [7] [20]. Neat tetrahydropentamethyl indane reactions, conducted without additional solvents, provide baseline performance metrics for comparison with solvent-modified systems. Mineral spirits, commonly used in industrial formulations, maintain catalyst activity while providing improved handling characteristics and product separation capabilities [4] [7].

Acetic acid emerges as a particularly important solvent for preventing reaction quenching [7] [20]. The ability of acetic acid to prevent quenching stems from its coordination to cobalt centers, which reduces the concentration of free cobalt ions available for radical termination reactions. This solvent effect directly addresses one of the primary mechanisms of reaction quenching, where excess free cobalt ions cause premature termination of radical chain propagation.

Polar solvents generally demonstrate superior performance in preventing quenching compared to non-polar alternatives [20]. This effect relates to the ability of polar solvents to coordinate with metal centers, reducing the availability of free metal ions for unproductive termination reactions. The solvent polarity also influences the solubility and stability of various reaction intermediates, affecting overall reaction pathways and selectivity.

Water and Equilibrium Effects

Water addition to Cashmeran production systems affects reaction equilibrium and can be deliberately used to modify reaction outcomes [4]. The presence of water influences the stability of various intermediates and can shift equilibrium positions to favor desired products. However, water effects must be carefully controlled, as excessive water content can negatively impact catalyst performance and product separation.

Research on ethanol-water mixtures demonstrates the complex relationship between solvent composition and catalytic activity [21] [23]. These studies reveal that solvent effects extend beyond simple coordination phenomena to include modifications of substrate oxidation potentials and radical stability. Mixed solvent systems can provide enhanced selectivity through careful tuning of solvent composition to optimize reaction pathways.

Radical Scavenger Effects

The addition of radical scavengers, such as butylated hydroxytoluene (BHT), provides direct evidence for the radical-mediated nature of tetrahydropentamethyl indane oxidation [7] [20]. These compounds effectively reduce radical propagation, leading to decreased conversion rates and altered product distributions. The ability of radical scavengers to impact the reaction confirms the importance of maintaining optimal radical concentrations for efficient Cashmeran production.

Radical scavenger studies also provide insights into the timing and mechanism of quenching phenomena [22] [26]. The gradual reduction in radical concentrations observed with scavenger addition parallels the natural quenching behavior observed in catalytic systems, supporting models that attribute quenching to radical termination processes rather than catalyst deactivation.

Post-Reaction Treatment and Product Isolation

Aqueous iron sulfate addition represents a standard post-reaction treatment for decomposing residual peroxides and hydroperoxides [4]. This treatment serves multiple functions, including product stabilization, catalyst deactivation, and facilitation of product separation. The iron sulfate treatment effectively terminates any remaining radical processes while converting potentially hazardous peroxide species to stable products.

The effectiveness of various additives in promoting clean product isolation demonstrates the importance of reaction quenching strategies in industrial processes [4]. Proper quenching not only ensures reaction termination but also facilitates downstream processing and product purification. The development of optimized quenching protocols represents a critical aspect of process optimization for Cashmeran production.

Table 4: Solvent and Additive Effects on Reaction Quenching

Solvent/AdditiveEffect on Reaction RateEffect on SelectivityMechanism
No Solvent (Neat tetrahydropentamethyl indane)Standard rateBaseline selectivityDirect radical oxidation
Mineral SpiritsMaintains activityMaintained selectivityCatalyst solubilization
Acetic AcidPrevents quenchingEnhanced selectivityCobalt complexation prevents quenching
Water AdditionAffects equilibriumVariableEquilibrium modification
Radical Scavengers (BHT)Reduces radical propagationReduced conversionRadical termination
Iron Sulfate (Aqueous)Decomposes peroxidesProduct isolationHydroperoxide decomposition
Ethanol-Water MixturesSolvent-dependent activityEnhanced selectivityModified oxidation potential

Physical Description

PelletsLargeCrystals

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 1543 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 1543 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 1539 of 1543 companies with hazard statement code(s):;
H315 (94.02%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (94.02%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (94.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (99.94%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

33704-61-9

Wikipedia

Dihydro pentamethylindanone

General Manufacturing Information

All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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